

Ena-001: Application Notes and Protocols for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ena-001

Cat. No.: B607590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

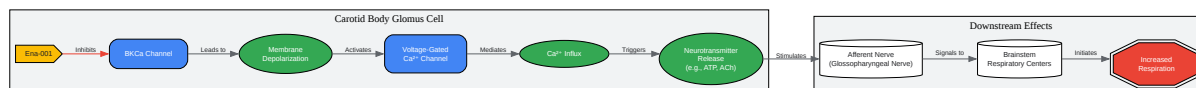
Introduction

Ena-001 (formerly GAL-021) is an investigational new chemical entity designed as an agnostic respiratory stimulant.[1][2] Its primary mechanism of action involves the inhibition of the large-conductance calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[3][4] This action mimics the body's natural response to hypoxia, leading to an increase in respiratory drive.[2] **Ena-001** has shown potential in reversing respiratory depression induced by various agents, including opioids and anesthetics, making it a promising candidate for several clinical applications such as post-operative respiratory depression, community drug overdose, and apnea of prematurity.[1][2]

These application notes provide a detailed protocol for an in vivo rodent study evaluating the efficacy of **Ena-001** in a model of opioid-induced respiratory depression.

Mechanism of Action: Signaling Pathway

Ena-001 stimulates respiration by acting on the glomus cells within the carotid bodies. The proposed signaling pathway is as follows:



[Click to download full resolution via product page](#)

Caption: **Ena-001** Signaling Pathway in Carotid Body Glomus Cells.

Experimental Protocol: Reversal of Fentanyl/Xylazine-Induced Respiratory Depression in Rats

This protocol is based on the study "**ENA-001** Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study".

Animal Model and Housing

- Species: Male Sprague Dawley rats.
- Age: Approximately 9 weeks.
- Weight: 241-373 grams.
- Housing: Individual polycarbonate "shoebox" caging with absorbent bedding.
- Environment: Room temperature maintained at 20-26°C, relative humidity at 30-70%, with a minimum of 10 air changes per hour and a 12-hour light/dark cycle.
- Diet: Standard rodent diet (e.g., Harlan Teklad Rodent Diet #2018C) and water available ad libitum.
- Acclimation: Animals should be acclimated for a period of 7-8 days prior to the experiment.

Materials and Reagents

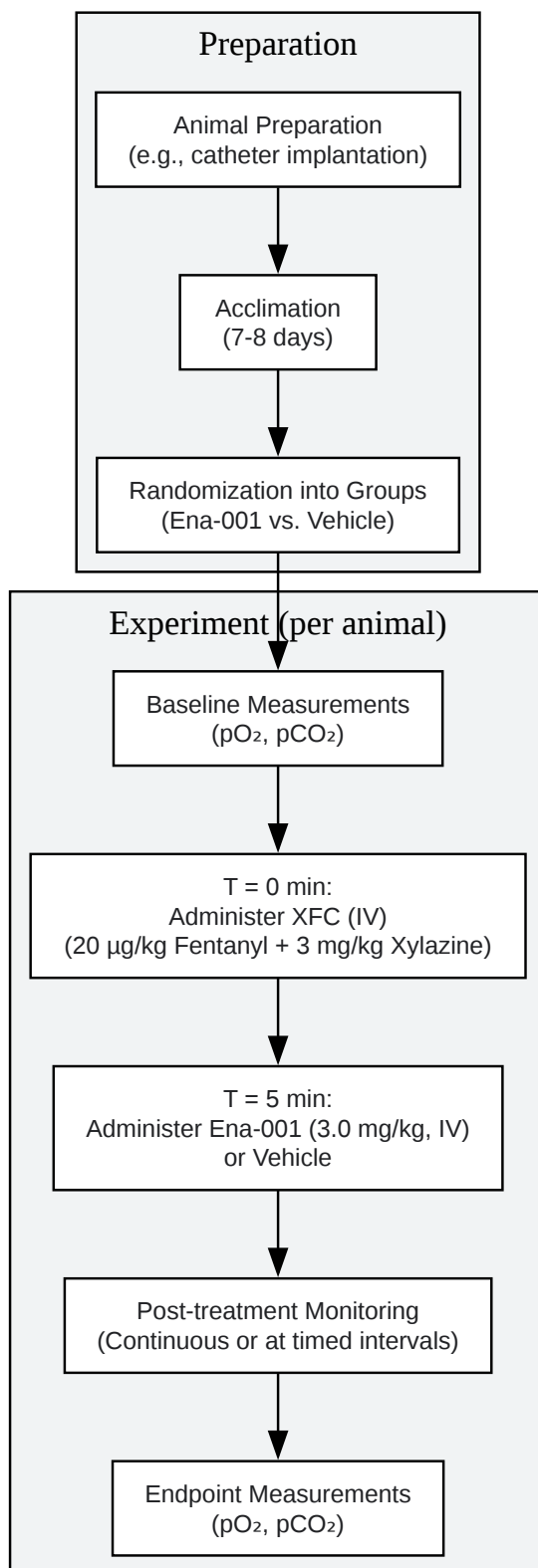
- **Ena-001**
- Fentanyl citrate
- Xylazine hydrochloride
- Sterile saline (0.9% NaCl)
- Ringer's lactate solution (for vehicle control)
- Anesthetic (e.g., isoflurane for surgical procedures if necessary)
- Heparinized syringes for blood collection
- Blood gas analyzer

Drug Preparation

- Fentanyl/Xylazine Combination (XFC):
 - Combine 0.8 mL of fentanyl citrate (50 µg/mL stock) with 0.3 mL of xylazine hydrochloride (20 mg/mL stock).
 - Dilute with 3.9 mL of sterile saline to a final volume of 5 mL.
 - This yields a solution of 8 µg/mL fentanyl and 1.2 mg/mL xylazine.
- **Ena-001** Solution:
 - Dilute 0.5 mL of **Ena-001** stock solution (10 mg/mL) with 4.17 mL of sterile saline.
 - This results in a final concentration of 1.2 mg/mL.
 - Adjust the pH of the final solution to 4.1 ± 0.2 and filter-sterilize.
- Vehicle Control: Ringer's lactate solution.

Experimental Procedure

The following diagram outlines the experimental workflow:



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the In Vivo Rodent Study.

- Animal Preparation: If required for frequent blood sampling, surgically implant a catheter (e.g., in the femoral artery) under appropriate anesthesia and allow for recovery.
- Baseline Measurement: Prior to drug administration, collect a baseline arterial blood sample to measure partial pressure of oxygen (pO_2) and carbon dioxide (pCO_2).
- Induction of Respiratory Depression ($T=0$ min): Administer the fentanyl/xylazine combination (XFC) via a slow intravenous bolus infusion (e.g., over ≤ 15 seconds) into the tail vein at a dose volume of 2.5 mL/kg. This delivers 20 μ g/kg of fentanyl and 3 mg/kg of xylazine. Flush the catheter with saline.
- Treatment Administration ($T=5$ min):
 - **Ena-001** Group: Administer **Ena-001** solution intravenously at a dose of 3.0 mg/kg (2.5 mL/kg volume).
 - Vehicle Group: Administer an equivalent volume of Ringer's lactate solution intravenously.
- Post-Treatment Monitoring: Continuously monitor the animals for clinical signs of respiratory depression and recovery. Collect arterial blood samples at predetermined time points (e.g., 5, 10, 15, 30 minutes post-treatment) to assess pO_2 and pCO_2 levels.

Data Collection and Analysis

- Record pO_2 and pCO_2 values for each animal at each time point.
- Qualitatively assess the reversal of respiratory depression based on the changes in blood gas parameters.
- If sufficient data points are collected, statistical analysis such as a two-way ANOVA with repeated measures can be used to compare the effects of **Ena-001** and vehicle over time.

Quantitative Data Summary

The referenced study was a qualitative pilot study; therefore, detailed quantitative data with statistical analysis is not publicly available. The results are summarized descriptively below.

Group	Intervention	Pre-treatment (Baseline)	Post-XFC (0-5 min)	Post-Ena-001/Vehicle (>5 min)
Ena-001	XFC followed by Ena-001 (3.0 mg/kg IV)	Normal pO ₂ and pCO ₂	Significant decrease in pO ₂ and increase in pCO ₂	Rapid reversal of pO ₂ and pCO ₂ towards baseline levels
Vehicle	XFC followed by Vehicle (Ringer's lactate IV)	Normal pO ₂ and pCO ₂	Significant decrease in pO ₂ and increase in pCO ₂	Sustained respiratory depression (low pO ₂ and high pCO ₂)

Note: "Normal," "Significant decrease/increase," and "Rapid reversal" are based on the qualitative descriptions in the source publication.^[3]

Conclusion

The provided protocol offers a framework for conducting in vivo rodent studies to evaluate the efficacy of **Ena-001** in reversing opioid-induced respiratory depression. The qualitative findings from the pilot study strongly suggest that **Ena-001** is effective in this model. Further studies with larger sample sizes and more frequent data collection are warranted to quantify the dose-response relationship and the time course of action of **Ena-001**. Researchers should adapt this protocol based on their specific experimental goals and institutional animal care and use guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enalare Therapeutics Announces Publication of a Clinical Study Demonstrating the Effect of ENA-001 on Improving Propofol-Induced Depression of the Hypoxic Ventilatory Response - BioSpace [biospace.com]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENA-001 Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENA-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Ena-001: Application Notes and Protocols for In Vivo Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607590#ena-001-experimental-protocol-for-in-vivo-rodent-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com